

# Technical Guide: Spectroscopic Characterization of 3-(2-Thienyl)acrylic Acid

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## Compound of Interest

Compound Name: 2-Thienyl acrylic acid

Cat. No.: B8463982

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CAS Registry Number: 1124-65-8 IUPAC Name: (2E)-3-(Thiophen-2-yl)prop-2-enoic acid

Molecular Formula: C

H

O

S Molecular Weight: 154.19 g/mol [1]

## Executive Summary & Structural Context

3-(2-Thienyl)acrylic acid is an

-unsaturated carboxylic acid featuring a thiophene heterocycle. It is primarily synthesized via the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid. This synthetic route predominantly yields the (E)-isomer (trans) due to steric thermodynamics.

From a spectroscopic standpoint, the molecule is defined by the conjugation between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. This "push-pull" electronic system significantly influences chemical shifts in NMR and vibrational frequencies in IR.

## Mass Spectrometry (MS) Analysis[2][3][4]

### Ionization & Fragmentation Logic

In Electrospray Ionization (ESI) negative mode [M-H]

, the molecule readily deprotonates to form the carboxylate anion (

153). The fragmentation pattern is dominated by the stability of the thiophene ring and the lability of the carboxyl group.

Primary Fragmentation Pathway:

- Precursor: [M-H]

at

153.

- Decarboxylation: Loss of CO

(44 Da) is the primary pathway, yielding the vinyl-thiophene anion (

109).

- Ring Disassembly: Further high-energy collision leads to fragmentation of the thiophene ring (loss of C

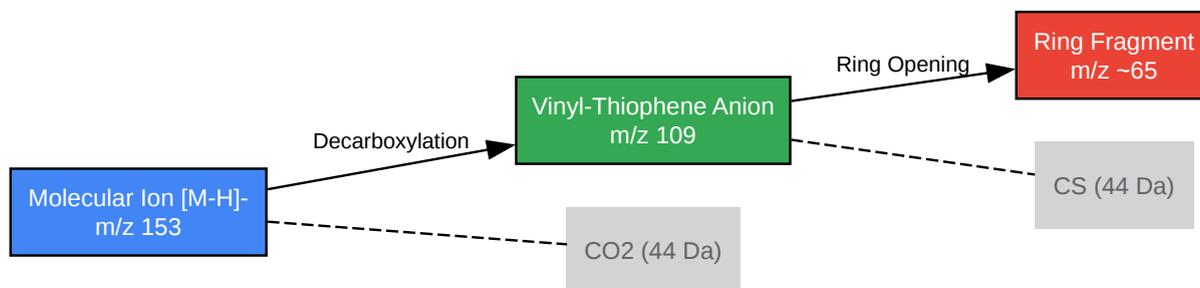
H

or CS).

## MS Data Table

Ion Type	m/z (approx)	Assignment	Mechanism
Molecular Ion	153.0	[M-H]	Deprotonation of carboxylic acid
Fragment 1	109.0	[M-H - CO ]	Decarboxylation (Neutral loss of 44 Da)
Fragment 2	65.0	[C H ]	Loss of CS from vinyl-thiophene fragment

## Fragmentation Workflow Diagram



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Figure 1: Proposed fragmentation pathway for 3-(2-Thienyl)acrylic acid in negative ion mode.

## Infrared Spectroscopy (FT-IR)[6]

The IR spectrum is diagnostic for the trans-alkene geometry and the thiophene ring. The "Rule of Three" for acrylics applies here, modified by the heterocyclic substituent.

## Key Vibrational Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Description
O-H Stretch	2500–3300	Broad, Med	H-bonded carboxylic acid dimer.
C=O Stretch	1670–1690	Strong	Conjugated carboxylic acid carbonyl. Lower than non-conjugated (1710) due to resonance.
C=C Stretch	1615–1635	Medium	Alkene double bond.
Thiophene Ring	1410–1430	Strong	C=C ring stretching (Symmetric/Asymmetric).
=C-H Bend	970–990	Strong	Diagnostic for (E)-alkene. Out-of-plane bending for trans-disubstituted double bonds.
C-S Stretch	700–750	Medium	Thiophene C-S-C stretching.

Technical Insight: The absence of a band near 700 cm

(cis-alkene bending) and the presence of the strong band at ~980 cm

confirms the trans geometry typical of Knoevenagel products.

## Nuclear Magnetic Resonance (NMR)<sup>[2][7][8][9][10][11]</sup>

NMR is the definitive method for purity assessment and isomer differentiation. The data below assumes DMSO-d

as the solvent, which is preferred due to the compound's solubility and the prevention of solute aggregation.

## **H NMR Data (400 MHz, DMSO-d )**

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Integration	Assignment
COOH	12.40	Broad Singlet	-	1H	Acidic proton (Exchangeable)
H-	7.78	Doublet	15.8	1H	Alkene proton (Next to Thiophene)
H-5	7.68	Doublet	5.1	1H	Thiophene (Next to S)
H-3	7.45	Doublet	3.6	1H	Thiophene (Next to Alkene)
H-4	7.15	Doublet of Doublets	5.1, 3.6	1H	Thiophene (Middle)
H-	6.25	Doublet	15.8	1H	Alkene proton (Next to COOH)

Mechanistic Interpretation:

- Coupling Constant (

) : The 15.8 Hz coupling between H-

and H-

is the gold standard for confirming trans (E) geometry. A cis isomer would display a value of ~10–12 Hz.

- Deshielding Effects: H-

is significantly deshielded (7.78 ppm) compared to H-

(6.25 ppm) due to the resonance effect of the carbonyl group, which pulls electron density away from the

-position, and the anisotropic effect of the thiophene ring.

## C NMR Data (100 MHz, DMSO-d )

Carbon	Shift (ppm)	Type	Assignment
C=O	167.5	Quaternary	Carboxylic Acid Carbonyl
C-	137.2	CH	Alkene Carbon (Next to Ring)
C-2 (Ring)	139.5	Quaternary	Thiophene ipso-carbon
C-5 (Ring)	131.8	CH	Thiophene C5
C-3 (Ring)	129.2	CH	Thiophene C3
C-4 (Ring)	128.5	CH	Thiophene C4
C-	117.8	CH	Alkene Carbon (Next to COOH)

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution spectra without concentration-dependent shifts (dimerization):

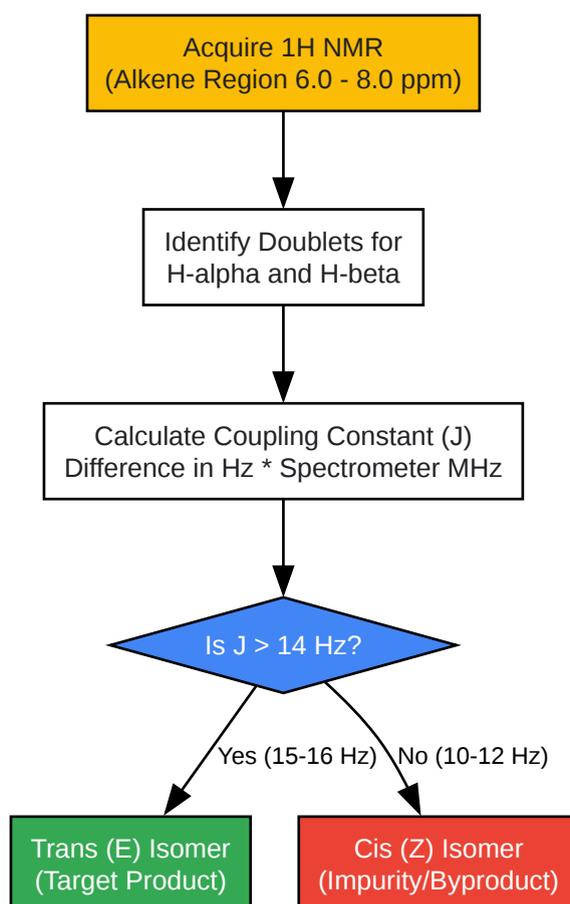
- Solvent: Use DMSO-d

(99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.

- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause magnetic field inhomogeneity.
- Acquisition: Run at 298 K. For  
C, a relaxation delay (  
) of 2-3 seconds is recommended to ensure quaternary carbons (C=O, C-*ipso*) integrate visible signals.

## Isomer Differentiation Workflow

Use this logic flow to validate the stereochemistry of your synthesized batch.



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Figure 2: Decision tree for stereochemical assignment via NMR.

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## Sources

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